Siderocalin Binding Evasion
Petrobactin evades sequestration by the human innate immune protein siderocalin, whereas bacillibactin and enterobactin are bound and neutralized. This difference arises from petrobactin's use of 3,4-DHBA rather than the 2,3-DHBA moiety present in most catecholate siderophores [1]. Siderocalin does not bind the unusual 3,4-DHBA contained in petrobactin, rendering the siderocalin system incapable of obstructing bacterial iron uptake [2].
| Evidence Dimension | Siderocalin binding susceptibility |
|---|---|
| Target Compound Data | No detectable binding; siderocalin system incapable of obstructing iron uptake |
| Comparator Or Baseline | Bacillibactin (2,3-DHBA-based) and Enterobactin (2,3-DHBA-based): Bound and sequestered by siderocalin |
| Quantified Difference | Qualitative binary distinction: Evasion vs. Sequestration |
| Conditions | In vitro siderocalin binding assays; B. anthracis growth in macrophages |
Why This Matters
This evasion mechanism is the primary reason petrobactin—not bacillibactin—is required for B. anthracis virulence, directly informing selection for host-pathogen interaction studies.
- [1] Zane, H.K., Butler, A. (2013). Microbial Production of Multiple Siderophores. In: Comprehensive Inorganic Chemistry II (Second Edition), Elsevier, 3.01.2.5. View Source
- [2] Pfleger, B.F., Kim, Y., Nusca, T.D., Maltseva, N., Lee, J.Y., Rath, C.M., Scaglione, J.B., Janes, B.K., Anderson, E.C., Bergman, N.H., Hanna, P.C., Joachimiak, A., Sherman, D.H. (2008). Structural and functional analysis of AsbF: origin of the stealth 3,4-dihydroxybenzoic acid subunit for petrobactin biosynthesis. Proceedings of the National Academy of Sciences, 105(44), 17133-17138. View Source
